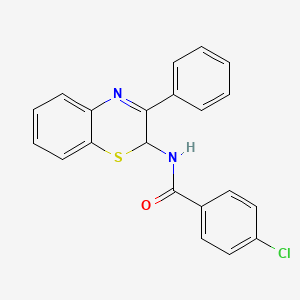
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a benzamide group attached to a benzothiazine ring system, which is further substituted with a phenyl group and a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and benzoyl chloride, under acidic conditions.
Substitution Reactions: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with the benzothiazine intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Chlorination: The chlorine atom can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted derivatives.
科学的研究の応用
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers, dyes, and agrochemicals.
作用機序
The mechanism of action of 4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the signaling cascades and affecting cellular responses.
類似化合物との比較
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide can be compared with other benzothiazine derivatives, such as:
4-chloro-N-(2-ethoxy-phenyl)-benzamide: Similar in structure but with an ethoxy group instead of a phenyl group.
4-chloro-N-(3-chloro-4-fluoro-phenyl)-benzamide: Contains additional chlorine and fluorine atoms on the phenyl ring.
4-chloro-N-(2,4-dichloro-phenyl)-benzamide: Features multiple chlorine substitutions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
特性
分子式 |
C21H15ClN2OS |
|---|---|
分子量 |
378.9 g/mol |
IUPAC名 |
4-chloro-N-(3-phenyl-2H-1,4-benzothiazin-2-yl)benzamide |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-12-10-15(11-13-16)20(25)24-21-19(14-6-2-1-3-7-14)23-17-8-4-5-9-18(17)26-21/h1-13,21H,(H,24,25) |
InChIキー |
DVQMTPMUCCUVPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{(Z)-1-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11147658.png)
![[1-(4,6-Dimethyl-2-pyrimidinyl)-3-piperidyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11147663.png)
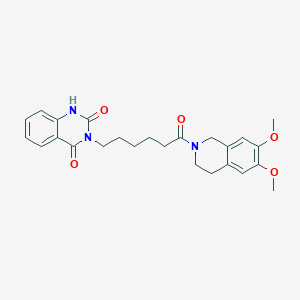
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147674.png)
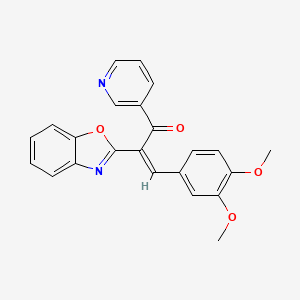
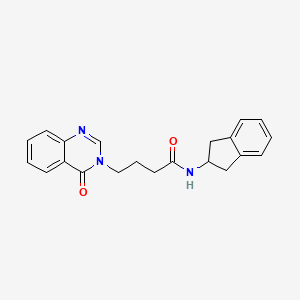
![5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-piperidino-1,3-thiazol-4-one](/img/structure/B11147687.png)
![5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one](/img/structure/B11147704.png)
![2-[(3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11147713.png)
![6-(2-furyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B11147725.png)
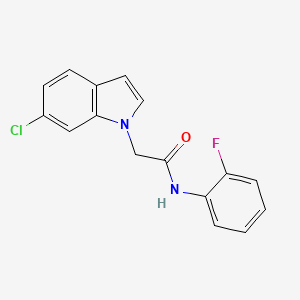
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B11147743.png)

![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B11147749.png)
